REACTION_CXSMILES
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C(=O)([O-])[O-].[Cs+].[Cs+].Br[C:8]1[CH:9]=[C:10]([C:15]([O:17][CH3:18])=[O:16])[O:11][C:12]=1[C:13]#[N:14].[C:19](=[N:32][NH2:33])([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.O=[Si]=O>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2]>[C:13]([C:12]1[O:11][C:10]([C:15]([O:17][CH3:18])=[O:16])=[CH:9][C:8]=1[NH:33][N:32]=[C:19]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)#[N:14] |f:0.1.2,7.8.9,10.11.12|
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Name
|
|
Quantity
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43 g
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Type
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reactant
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Smiles
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BrC=1C=C(OC1C#N)C(=O)OC
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Name
|
|
Quantity
|
44.02 g
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Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(C1=CC=CC=C1)=NN
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Name
|
|
Quantity
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65 g
|
Type
|
reactant
|
Smiles
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O=[Si]=O
|
Name
|
|
Quantity
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1.2 L
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Type
|
solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
cesium carbonate
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Quantity
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85.27 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
|
|
Quantity
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2.098 g
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Type
|
catalyst
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Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
|
|
Quantity
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10.36 g
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Type
|
catalyst
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Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
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Control Type
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UNSPECIFIED
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Setpoint
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102 (± 2) °C
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Type
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CUSTOM
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Details
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The resulting suspension was vigorously stirred at 100-104° C. for 45 hours under argon
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to about 70° C.
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Type
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FILTRATION
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Details
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filtered
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Type
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WASH
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Details
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the panel was washed twice with hot toluene (400 mL)
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated under vacuum to a small volume
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Type
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WAIT
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Details
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kept at +4° C. for 18 hours
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Duration
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18 h
|
Type
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FILTRATION
|
Details
|
The solid was collected by filtration
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Type
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WASH
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Details
|
washed with 60 mL of toluene
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Reaction Time |
45 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C=C(O1)C(=O)OC)NN=C(C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53.52 g | |
YIELD: PERCENTYIELD | 82.8% | |
YIELD: CALCULATEDPERCENTYIELD | 82.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |